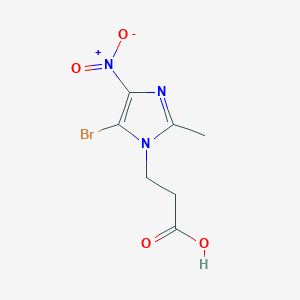

3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

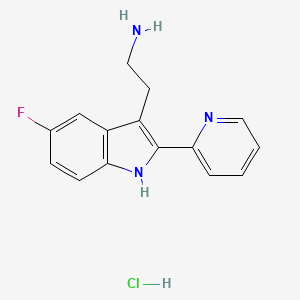

“3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H8BrN3O4 . It is a derivative of imidazole, a five-membered heterocyclic moiety . The compound is also known as 1,3-diazole .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered imidazole ring attached to a propanoic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a bromo, a methyl, and a nitro group attached to the imidazole ring .Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.06 g/mol . The predicted density is 1.93±0.1 g/cm3 . The predicted boiling point is 479.1±35.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- A key area of research involves the synthesis of derivatives from imidazole compounds. For example, Maat, Beyerman, and Noodrdam (1979) synthesized 2-Bromo-3-(5-imidazolyl)propanol starting from histidine, showcasing the potential of bromoimidazole derivatives in chemical synthesis (L. Maat, H. C. Beyerman, & A. Noodrdam, 1979).

- Jaud and Rameau (1995) explored nucleophilic substitution reactions in the synthesis of imidazole derivatives, highlighting the versatility of these compounds in organic synthesis (G. Chauvière, J. Jaud, & J. Rameau, 1995).

Reactions with Amino Acids

- Research by Kochergin et al. (1999) focused on the reactions of nitrohaloimidazoles with amino acids, leading to the synthesis of various substituted amino acids. This demonstrates the applicability of bromoimidazole derivatives in the field of amino acid chemistry (P. M. Kochergin, L. Reznichenko, R. N. Gireva, & E. Aleksandrova, 1999).

Radiotracer Synthesis

- Malik et al. (2012) developed a tracer for imaging hypoxic tumor tissue using a nitroimidazole-1yl compound, indicating the potential use of bromoimidazole derivatives in medical imaging (N. Malik, X. Lin, D. Löffler, B. Shen, C. Solbach, G. Reischl, W. Voelter, & H. Machulla, 2012).

- Giglio et al. (2014) synthesized a novel technetium complex bearing the 5-nitroimidazol-1-yl moiety, demonstrating the utility of these compounds in developing radiopharmaceuticals for imaging tumor hypoxia (J. Giglio, S. Dematteis, S. Fernández, H. Cerecetto, & A. Rey, 2014).

Antimicrobial Applications

- Oliveira et al. (2019) investigated the antimicrobial effects of Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands, highlighting the role of nitro group reduction in antimicrobial activity. This suggests potential antimicrobial applications for bromoimidazole derivatives (Ana P. A. Oliveira, J. F. G. Ferreira, L. Farias, P. Magalhães, Leticia R. Teixeira, & H. Beraldo, 2019).

Oxidation and Isomerism Studies

- Meshcheryakova et al. (2014) explored the oxidation and isomerism of thietane-containing heterocycles, including 5-bromo-2-methyl-4-nitro-1-(thiethan-3-yl)imidazoles, which is relevant for understanding the chemical behavior of bromoimidazole derivatives (S. Meshcheryakova, V. Kataev, D. A. Munasipova, & I. Y. Fattakhova, 2014).

Propiedades

IUPAC Name |

3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O4/c1-4-9-7(11(14)15)6(8)10(4)3-2-5(12)13/h2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVNLDPSIVBZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CCC(=O)O)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2802772.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2802775.png)

![[(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2802776.png)

![2-{[1,1'-Biphenyl]-4-yloxy}-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2802779.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide](/img/structure/B2802781.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2802782.png)

![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2802787.png)